molecular formula C9H5ClN2O3 B3165661 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-08-5

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No. B3165661
CAS RN: 90272-08-5
M. Wt: 224.6 g/mol
InChI Key: CEWAGKDOSGSJMH-UHFFFAOYSA-N
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Description

“6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Scientific Research Applications

Chemical Synthesis and Modifications
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a key intermediate in the synthesis of a broad range of chemically and pharmacologically significant compounds. A notable application includes its use in the solid-phase synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, derived from its nitro precursor. This process involves amide formation, N-alkylation, and the reduction of the nitro group to conclude synthesis, highlighting its versatility in organic synthesis (Sereni, Tato, Sola, & Brill, 2004).

Physicochemical Properties
The physicochemical properties, specifically lipophilicity and pKa, of derivatives of this compound and its isosteric analogues, have been extensively studied to understand their antibacterial activity. These studies are crucial for the development of new antibacterial agents, as the partition coefficient and dissociation constant significantly influence a compound's pharmacokinetic profile and, consequently, its efficacy and safety (Lewgowd et al., 2007).

Antibacterial Activity and Structural Analysis
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Structural modifications, such as substitutions at various positions on the cinnoline ring, have shown to impact the antibacterial activity significantly. These studies have led to the identification of potent antibacterial agents, including enoxacin, which exhibits broad and potent in vitro antibacterial activity. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights into the design of new antibiotics (Matsumoto et al., 1984).

Anticancer Activity
Further research into the applications of this compound derivatives has extended into the field of anticancer drug development. The design and synthesis of novel compounds bearing the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have led to the discovery of potent c-Met kinase inhibitors. These compounds exhibit moderate to excellent antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted receptor tyrosine kinase inhibitors for cancer therapy (Li et al., 2013).

Electrochemical and Structural Studies
Electrochemical studies of compounds derived from this compound and their synthetic precursors have provided insights into their reduction mechanisms and acid-base equilibria. These studies are essential for understanding the chemical behavior of these compounds and for optimizing their synthesis and applications in various pharmaceutical contexts (Srinivasu et al., 1999).

properties

IUPAC Name

6-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWAGKDOSGSJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
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6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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